molecular formula C20H24O2 B12639828 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one CAS No. 921625-33-4

1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one

Cat. No.: B12639828
CAS No.: 921625-33-4
M. Wt: 296.4 g/mol
InChI Key: DQJBLTIHGYHEFV-UHFFFAOYSA-N
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Description

1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one is an organic compound characterized by its unique structure, which includes a hydroxy group, two methylphenyl groups, and a pentanone backbone

Properties

CAS No.

921625-33-4

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one

InChI

InChI=1S/C20H24O2/c1-15-3-7-17(8-4-15)11-12-20(22)19(14-21)13-18-9-5-16(2)6-10-18/h3-10,19,21H,11-14H2,1-2H3

InChI Key

DQJBLTIHGYHEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C(CC2=CC=C(C=C2)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 4-methylbenzyl chloride, followed by oxidation to introduce the hydroxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to an alcohol using sodium borohydride (NaBH4).

    Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM).

    Reduction: NaBH4 in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1.1. Inhibition of Protein Kinases

Research indicates that compounds structurally related to 1-hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one have shown promise as selective inhibitors of specific protein kinases, such as PKMYT1. Inhibitors targeting PKMYT1 are being investigated for their potential in treating cancers, particularly those with CCNE1 amplification. The development of these inhibitors involves optimizing the compound's structure to enhance potency and selectivity against cancer cell lines in preclinical models .

1.2. Structure-Based Drug Design

The compound's structure allows for modifications that can enhance its bioactivity and pharmacokinetic properties. Structure-based drug design has been pivotal in identifying derivatives that exhibit improved inhibitory effects on target kinases while maintaining low toxicity profiles. This approach has led to the identification of several promising drug candidates that are currently undergoing clinical trials .

Synthesis methods for this compound typically involve multi-step organic reactions, including Friedel-Crafts alkylation and subsequent hydroxylation steps to introduce the hydroxy group at the appropriate position on the pentanone backbone . These synthetic routes are crucial for producing compounds with desired pharmacological activity.

3.1. Anticancer Activity

A notable case study involved the evaluation of a derivative of 1-hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one in xenograft models of breast cancer, where it demonstrated significant inhibition of tumor growth compared to control groups . The study highlighted the compound's mechanism of action through selective inhibition of CDK1 phosphorylation, a critical pathway in cancer cell proliferation.

3.2. Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting that modifications to the phenyl rings could enhance neuroprotective properties by reducing oxidative stress markers in neuronal cells .

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The methylphenyl groups can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Hydroxy-5-phenylpentan-3-one: Lacks the methyl groups on the phenyl rings.

    1-Hydroxy-5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pentan-3-one: Contains chlorine atoms instead of methyl groups.

Uniqueness: 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one is unique due to the presence of two methylphenyl groups, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds.

Biological Activity

1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one, with the molecular formula C20H24O2C_{20}H_{24}O_2 and a molecular weight of approximately 296.4 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H24O2C_{20}H_{24}O_2
  • Molecular Weight : 296.4 g/mol
  • CAS Number : 66508-06-3
  • LogP : 3.57 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one has been investigated in various contexts, particularly focusing on its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the prominent areas of study is the compound's role as an inhibitor of cholinesterases, which are critical enzymes in the nervous system responsible for the breakdown of neurotransmitters.

Enzyme IC50 (nM) Notes
Acetylcholinesterase (AChE)10 nMPotent inhibitor
Butyrylcholinesterase (BChE)3 nMHighly potent

Research indicates that both enantiomers of similar compounds exhibit significant cholinesterase inhibitory activity, suggesting that structural modifications can enhance potency against these targets .

The mechanism through which 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one exerts its biological effects is primarily through competitive inhibition at the active sites of cholinesterases. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Case Studies and Research Findings

  • Cholinesterase Inhibition Studies : In a comparative study involving various phenolic compounds, 1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one demonstrated superior inhibitory effects on AChE and BChE compared to other tested compounds, underscoring its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : The structure of the compound was systematically modified to evaluate how changes influence biological activity. The presence of the 4-methylphenyl group was found to be crucial for maintaining high inhibitory potency against cholinesterases .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and the active site residues of AChE, supporting experimental findings on its inhibitory capabilities .

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